molecular formula C12H8ClNO5S B8802989 Phenyl 4-chloro-3-nitrobenzenesulfonate CAS No. 43001-57-6

Phenyl 4-chloro-3-nitrobenzenesulfonate

Cat. No. B8802989
CAS RN: 43001-57-6
M. Wt: 313.71 g/mol
InChI Key: DXNLDBASBALMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04176192

Procedure details

Thus, for example, 2-amino-4-phenoxysulfonyl-butyranilide can be obtained by reacting 3-nitro-4-chloro-benzene-sulfonic acid-chloride with phenol to yield 2-nitro-4-phenoxysulfonylchloro-benzene, reacting this product with ammonia to give 2-nitro-4-phenoxy-sulfonyl-aniline, acylating this compound with butyryl-chloride to form 2-nitro-4-phenoxysulfonyl-butyranilide, and by subsequently hydrogenating said product catalytically.
Name
2-amino-4-phenoxysulfonyl-butyranilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(CCS(OC1C=CC=CC=1)(=O)=O)C(NC1C=CC=CC=1)=O.[N+:24]([C:27]1[CH:28]=[C:29]([S:34](Cl)(=[O:36])=[O:35])[CH:30]=[CH:31][C:32]=1[Cl:33])([O-:26])=[O:25].[C:38]1([OH:44])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1>>[N+:24]([C:27]1[CH:28]=[C:29]([S:34]([O:44][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)(=[O:35])=[O:36])[CH:30]=[CH:31][C:32]=1[Cl:33])([O-:26])=[O:25]

Inputs

Step One
Name
2-amino-4-phenoxysulfonyl-butyranilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)NC1=CC=CC=C1)CCS(=O)(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Cl)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)OC1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.